2,2-Dichloro-1,1,1-trifluorohexan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1,1,1-trifluorohexan-3-ol is an organic compound with the molecular formula C6H9Cl2F3O It is a halogenated alcohol, characterized by the presence of chlorine and fluorine atoms attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1,1,1-trifluorohexan-3-ol typically involves the halogenation of hexanol derivatives. One common method is the reaction of hexan-3-ol with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1,1,1-trifluorohexan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less halogenated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of hexan-3-one or hexanoic acid.
Reduction: Formation of partially halogenated hexanols.
Substitution: Formation of hexan-3-amine or hexan-3-ol derivatives.
Scientific Research Applications
2,2-Dichloro-1,1,1-trifluorohexan-3-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1,1,1-trifluorohexan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The compound’s effects on biological pathways depend on its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-1,1,1-trifluoroethane: A related compound with similar halogenation but a shorter carbon chain.
1,1,1-Trifluoro-2,2-dichloroethane: Another halogenated compound with similar chemical properties.
1,2-Dichloro-1,1,2,2-tetrafluoroethane: A compound with additional fluorine atoms, leading to different reactivity.
Uniqueness
2,2-Dichloro-1,1,1-trifluorohexan-3-ol is unique due to its specific combination of chlorine and fluorine atoms on a hexane backbone, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar compounds allows for different applications and reactivity patterns.
Properties
CAS No. |
103654-89-3 |
---|---|
Molecular Formula |
C6H9Cl2F3O |
Molecular Weight |
225.03 g/mol |
IUPAC Name |
2,2-dichloro-1,1,1-trifluorohexan-3-ol |
InChI |
InChI=1S/C6H9Cl2F3O/c1-2-3-4(12)5(7,8)6(9,10)11/h4,12H,2-3H2,1H3 |
InChI Key |
SAQRXVZUYJDTQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C(F)(F)F)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.